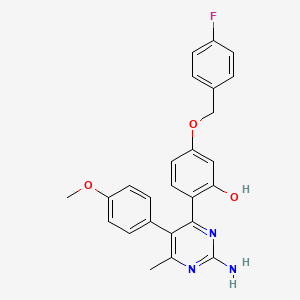
2-(2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol is a useful research compound. Its molecular formula is C25H22FN3O3 and its molecular weight is 431.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol is a novel heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H23N3O3, and it features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the pyrimidine ring, methoxy group, and fluorobenzyl ether are significant for its pharmacological interactions.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. The National Cancer Institute (NCI) Developmental Therapeutic Program conducted screening against approximately sixty cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.
Results Summary:
- Cell Lines Tested: K-562 (leukemia), HCT-15 (colon cancer), SK-MEL-5 (melanoma).
- Concentration: 10 µM.
- Findings: The compound exhibited low levels of cytotoxicity with slight sensitivity observed in leukemia cell lines. Specifically, only four cell lines showed minor responsiveness at the tested concentration .
| Cell Line | Type of Cancer | Sensitivity at 10 µM |
|---|---|---|
| K-562 | Leukemia | Slightly Sensitive |
| HCT-15 | Colon Cancer | Low Sensitivity |
| SK-MEL-5 | Melanoma | Low Sensitivity |
The mechanisms through which this compound exerts its anticancer effects are not fully elucidated but are hypothesized to involve:
- Inhibition of Cell Proliferation: The compound may interfere with key signaling pathways involved in cell division.
- Induction of Apoptosis: Preliminary data suggest that it may promote programmed cell death in certain cancer cells.
- Targeting Specific Enzymes: The structural components may interact with specific enzymes or receptors critical for tumor growth.
Case Studies
Several case studies have documented the effects of this compound in vitro:
- Study on Leukemia Cells: A study focusing on K-562 cells reported a modest reduction in cell viability when treated with the compound over a 72-hour period. Flow cytometry analysis indicated an increase in apoptotic markers.
- Colon Cancer Research: In experiments with HCT-15 cells, the compound demonstrated a dose-dependent response but did not reach significant cytotoxic levels compared to standard chemotherapeutics.
Propiedades
IUPAC Name |
2-[2-amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O3/c1-15-23(17-5-9-19(31-2)10-6-17)24(29-25(27)28-15)21-12-11-20(13-22(21)30)32-14-16-3-7-18(26)8-4-16/h3-13,30H,14H2,1-2H3,(H2,27,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKRUFCQGHPOPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)F)O)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













